Methods and Technical Details
The synthesis of MSH, 4-nle-alpha- typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The specific modifications in MSH, 4-nle-alpha- include the substitution of methionine with norleucine at position 4, which enhances its biological activity and stability compared to its natural counterpart .
The synthesis process can be outlined as follows:
Structure and Data
The molecular structure of MSH, 4-nle-alpha- features a complex arrangement of amino acids that contributes to its function as a melanocortin receptor agonist. The primary structure consists of a sequence that includes several key residues involved in receptor binding and activation .
Key structural features include:
Reactions and Technical Details
MSH, 4-nle-alpha- primarily interacts with melanocortin receptors, particularly the melanocortin-4 receptor (MC4R). These interactions trigger various signaling pathways that regulate physiological processes such as appetite and energy expenditure. The binding of MSH, 4-nle-alpha- to MC4R initiates G-protein coupled receptor signaling cascades, leading to downstream effects on cellular activity .
Process and Data
The mechanism by which MSH, 4-nle-alpha- exerts its effects involves its binding to melanocortin receptors on target cells. Upon binding:
Physical and Chemical Properties
MSH, 4-nle-alpha- exhibits several notable physical and chemical properties:
Scientific Uses
MSH, 4-nle-alpha- has several applications in scientific research and medicine:
The development of NDP-α-MSH in the late 1970s-early 1980s was driven by fundamental limitations of native α-MSH:
Initial structure-activity relationship (SAR) studies identified the conserved "His-Phe-Arg-Trp" (HFRW) motif as critical for receptor activation. Pioneering work by Sawyer et al. (1980) demonstrated that replacing Met⁴ with oxidation-resistant norleucine (Nle⁴) and incorporating D-phenylalanine at position 7 (D-Phe⁷) yielded unexpected gains in potency and duration of action [10]. This analog, designated [Nle⁴,D-Phe⁷]-α-MSH, exhibited:
Table 1: Key Properties of Endogenous α-MSH vs. NDP-α-MSH
Property | α-MSH | [Nle⁴,D-Phe⁷]-α-MSH |
---|---|---|
Position 4 Residue | Methionine (Met) | Norleucine (Nle) |
Position 7 Chirality | L-Phenylalanine | D-Phenylalanine |
MC1R Binding Affinity (Kᵢ) | ~1.0 nM | 0.085 nM |
MC4R Binding Affinity (Kᵢ) | ~51 nM | 3.8 nM |
Metabolic Stability | Low | Moderate-High |
Data compiled from Sawyer et al. (1980) and Tocris Bioscience (Product 3013) [10]
The strategic substitutions at positions 4 and 7 induce profound changes in peptide conformation and receptor interaction dynamics, validated through biochemical assays and recent structural biology breakthroughs:
Conformational Stabilization and Receptor Binding
Calcium Ion as Allosteric Cofactor
A landmark discovery from MC4R cryo-EM structures is the coordination of a calcium ion (Ca²⁺) at the extracellular receptor surface:
Bioactivity Enhancement
Pharmacological profiling demonstrates significant improvements over α-MSH:
Table 2: Structural Features and Functional Consequences of NDP-α-MSH Modifications
Modification | Structural Consequence | Functional Impact |
---|---|---|
Nle⁴ | Oxidation resistance; hydrophobic packing in TM2/TM3 | Enhanced metabolic stability; maintained receptor contact |
D-Phe⁷ | Induction of β-turn; optimal Trp⁹ orientation | 20-100x increased potency; prolonged receptor activation |
Acetylated N-terminus | Protection from aminopeptidases | Increased half-life in vivo |
C-terminal amide | Resistance to carboxypeptidases | Prolonged signaling duration |
NDP-α-MSH has served as both a pharmacological tool and clinical precursor, enabling transformative advances:
Elucidating Melanocortin Receptor Activation Mechanisms
Therapeutic Translation and Clinical Inspiration
Ongoing Research Directions
Table 3: Research and Clinical Milestones Enabled by NDP-α-MSH
Domain | Milestone | Impact |
---|---|---|
Structural Biology | Cryo-EM structures of MC4R-Gs with NDP-α-MSH (2021) | Revealed Ca²⁺-dependent activation; TM6 movement |
Obesity Therapeutics | Setmelanotide FDA approval (2020) | First MC4R agonist for genetic obesity disorders |
Imaging | ⁶⁴Cu-DOTA-NAPamide for MC1R+ melanoma PET | Enabled tumor receptor density quantification |
Clinical Trials | BMT-801 (bremelanotide + tirzepatide) Phase 2 (2025) | Targeting GLP-1 resistance in obesity |
New Indications | VA project targeting MC4R for pain (2022-2025) | Exploring neuroimmune modulation in chronic pain |
NDP-α-MSH remains a foundational molecule in melanocortin research. Its rationally designed structure continues to inform the development of receptor-selective agonists with therapeutic potential across metabolic, inflammatory, neoplastic, and CNS disorders.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8